molecular formula C10H9BrN2O2 B3224093 Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate CAS No. 1227270-52-1

Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate

Cat. No.: B3224093
CAS No.: 1227270-52-1
M. Wt: 269.09 g/mol
InChI Key: QMNRIFLIAABMKR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate: is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 5th position, and a carboxylate ester group at the 6th position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method includes the bromination of 5-methyl-1H-indazole-6-carboxylic acid using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Various substituted indazole derivatives.

    Oxidation and Reduction: Different oxidation states of the indazole ring.

    Ester Hydrolysis: 3-bromo-5-methyl-1H-indazole-6-carboxylic acid.

Scientific Research Applications

Chemistry: Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: Indazole derivatives, including this compound, have shown promise in biological research. They are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various chemical transformations, leading to the production of high-value products .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards molecular targets. The carboxylate ester group may undergo hydrolysis, releasing the active form of the compound that exerts its effects .

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-indazole-6-carboxylate
  • 5-Bromo-6-methyl-1H-indazole
  • Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Comparison: Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate is unique due to the specific positions of its substituents. The presence of a bromine atom at the 3rd position and a methyl group at the 5th position distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 3-bromo-5-methyl-2H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-3-7-8(12-13-9(7)11)4-6(5)10(14)15-2/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNRIFLIAABMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231394
Record name Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-52-1
Record name Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-bromo-5-methyl-1H-indazole-6-carboxylate
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